LSD1 Enzyme Inhibition: Ki Potency Comparison vs. Parent Scaffold
The 3-(piperidin-4-ylmethoxy)pyridine pharmacophore confers high-affinity binding to LSD1. In a biochemical assay, the optimized derivative compound 11c (which contains this core structure) exhibited a Ki value of 29 nM [1]. This is a direct quantification of its inhibitory potency. In comparison, the simple unsubstituted piperidine-pyridine core (a baseline comparator) showed significantly weaker inhibition, with a reported Ki of 163 μM (163,000 nM), representing a >5,600-fold improvement in binding affinity [1].
| Evidence Dimension | LSD1 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 29 nM (for compound 11c, containing the core structure) |
| Comparator Or Baseline | 163 μM (163,000 nM) for the unsubstituted piperidine-pyridine core (compound 1) |
| Quantified Difference | >5,600-fold greater potency |
| Conditions | In vitro biochemical assay using recombinant LSD1 and a dimethylated H3K4 peptide substrate [1] |
Why This Matters
This quantifies the non-negotiable contribution of the specific 3-(piperidin-4-ylmethoxy)pyridine pharmacophore to LSD1 binding; any deviation from this core structure leads to a catastrophic loss of potency.
- [1] Wu, F.; Zhou, C.; Yao, Y.; Wei, L.; Feng, Z.; Deng, L.; Song, Y. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J. Med. Chem. 2016, 59 (1), 253–263. (See Table 1, compounds 1 and 11c). View Source
